molecular formula C13H18O4 B3025882 Itaconate-alkyne

Itaconate-alkyne

Cat. No.: B3025882
M. Wt: 238.28 g/mol
InChI Key: NPWMZOZWVAFQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itaconate-alkyne, commonly referred to as ITalk, is a bioorthogonal probe designed for quantitative and site-specific chemoproteomic profiling of itaconate in inflammatory macrophages. This compound retains the α, β-unsaturated carboxylic acid group and the long carbon chain, enabling it to capture modified proteins in living cells and identify bona fide targets of itaconate .

Mechanism of Action

Target of Action

Itaconate-alkyne, a functional analog of itaconate, is known to interact with several targets within the cell . This compound can directly modify proteins via alkylation of cysteine residues . It specifically targets the protein KEAP1, modifying cysteine residues 151, 257, 288, 273, and 297 . This modification enables the activation of the anti-inflammatory transcription factors Nrf2 and ATF3 .

Mode of Action

This compound’s mode of action is primarily through the alkylation of its targets. The alkylation of KEAP1 by this compound leads to the activation of Nrf2, which in turn increases the expression of downstream genes with anti-oxidant and anti-inflammatory capacities . This modification of KEAP1 is a key aspect of this compound’s anti-inflammatory activity .

Biochemical Pathways

This compound, like itaconate, is involved in significant biological regulation and changes. Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle, derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . This compound, being a functional analog of itaconate, is likely involved in similar pathways. Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation .

Pharmacokinetics

Itaconate, from which this compound is derived, is known to be produced in large quantities in lps-activated macrophages . This suggests that this compound, like itaconate, may also be produced within cells in response to certain stimuli.

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. Its anti-inflammatory activity is demonstrated by its ability to inhibit the NLRP3 inflammasome . Itaconate and its derivatives, including this compound, have shown anti-inflammatory effects in preclinical models of various conditions, including sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of itaconate, and by extension this compound, is upregulated in macrophages exposed to inflammatory stimuli . Furthermore, the action of this compound may be influenced by the tissue microenvironment and physiological parameters .

Biochemical Analysis

Biochemical Properties

Itaconate-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound bio-orthogonal probe (ITalk) was developed to directly enter cells and achieve quantitative and site-specific chemoproteomic profiling of itaconate. They identified 1926 targets of itaconate involved in inflammation-related pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. ITalk recapitulates the anti-inflammatory property of itaconate and enables biochemical evaluation and proteomic analysis of its direct targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, itaconate is known to covalently modify the active-site cysteine in isocitrate lyase (ICL), a key enzyme involved in the glyoxylate cycle, thereby abolishing the enzyme activity and suppressing bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of itaconate-alkyne involves the functionalization of itaconate, a byproduct of the tricarboxylic acid cycle.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in bulk quantities and is available in various pack sizes for research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to specifically label proteins in living cells, enabling detailed chemoproteomic profiling. This specificity and functionality make it a valuable tool in inflammation and immune response research .

Properties

IUPAC Name

2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMZOZWVAFQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)OCCCCCCC#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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